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Compound of Interest

Compound Name: Diethanolamine fusidate

Cat. No.: B123904 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the use of diethanolamine
fusidate in the research and development of topical drug delivery systems. Detailed protocols

for key experimental procedures are also included to facilitate practical application in a

laboratory setting.

Application Notes
Introduction to Diethanolamine Fusidate
Diethanolamine fusidate is the diethanolamine salt of fusidic acid, a steroid antibiotic derived

from the fungus Fusidium coccineum.[1][2] It is primarily effective against Gram-positive

bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA).[2]

[3][4] Like fusidic acid and its sodium salt, diethanolamine fusidate functions as a

bacteriostatic agent by inhibiting bacterial protein synthesis.[4][5][6] Its use in topical

formulations is widespread for treating primary and secondary skin infections.[1][7]

Physicochemical Properties
The physicochemical properties of diethanolamine fusidate are crucial for the design and

development of effective and stable topical formulations.
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Property Value Reference

Chemical Name

(3,4α,8α,9β,11α,13α,14β,16β,1

7Z)-16-(Acetyloxy)-3,11-

dihydroxy-29-nordammara-

17(20),24-dien-21-oic Acid

compd. with 2,2'-

Iminobis[ethanol]

[8]

CAS Number 16391-75-6 [5][9][10][11]

Molecular Formula
C35H59NO8 (or C31H48O6 •

C4H11NO2)
[5][9][10]

Molecular Weight 621.86 g/mol [5][10]

Appearance Off-White to Pale Yellow Solid [10]

Solubility

Sparingly soluble in

Chloroform, Slightly soluble in

DMSO (heated) and Methanol.

[10]

Storage

Hygroscopic, store in

refrigerator under inert

atmosphere.

[10]

Mechanism of Action
Diethanolamine fusidate inhibits bacterial protein synthesis by targeting the elongation factor

G (EF-G).[2][4][12] Specifically, it binds to the ribosome-EF-G complex after GTP hydrolysis,

locking EF-G onto the ribosome.[13][14] This prevents the conformational changes required for

the release of EF-G, thereby halting the translocation of peptidyl-tRNA and ultimately stopping

protein elongation.[2][5][14][15] This targeted mechanism of action results in minimal cross-

resistance with other classes of antibiotics.[15]
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Mechanism of Action of Diethanolamine Fusidate.

Formulation Research Data
The development of topical formulations with diethanolamine fusidate aims to enhance drug

delivery to the skin layers while ensuring stability and patient compliance. The following tables

summarize quantitative data from various formulation studies.

Table 1: Physicochemical Characterization of Topical Formulations
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Formulati
on Code

Formulati
on Type

pH
Viscosity
(cP)

Spreadab
ility (mm)

Drug
Content
(%)

Referenc
e

FA-G Gel 6.39 ± 0.27 - - - [1]

FA-NEG
Nanoemulg

el
6.61 ± 0.23 25,265 33.6 - [1]

F1 Gel 6.8 ± 0.15 6829.32 21.21
97.89 ±

0.50
[12]

F8 Gel - - - - [12]

Table 2: In Vitro Drug Release Studies

Formulation Time (h)
Cumulative
Release (%)

Release Rate
(mg/min/cm²)

Reference

FA-NEG 3 59.3 - [1]

FA-G 3 80.3 - [1]

FA Solution 2 99.5 - [1]

F8 - 99.56 - [12]

Polymorph A 1 ~15 0.42 [3]

Polymorph B 1 ~15 0.36 [3]

Polymorph C 1 ~15 0.30 [3]

AKVANO® Spray - up to 60 - [16]

Fucidin® Cream - 3 - [16]

Table 3: Ex Vivo Skin Permeation Data
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Formulation
Steady-State Flux
(µg/cm²·h)

Permeability
Enhancement Ratio

Reference

FA-NEG 111.2 ± 4.5

3.10 ± 0.13

(compared to other

formulations)

[1]

Table 4: Stability Study Data for Fusidic Acid and its Salts

API/Product
Storage
Condition

Duration
Degradation/L
oss (%)

Reference

Fusidic Acid
Room Temp

(open)
3 Months 7.7 [17]

Fusidic Acid 45°C (open) 3 Months 11 [17]

Sodium Fusidate
Room Temp

(open)
3 Months ~2.5 [17]

Sodium Fusidate 45°C (open) 3 Months ~6 [17]

FA-G & FA-NEG 4°C & 25°C 3 Months

Non-significant

variation in

physical

properties

[1]

Experimental Protocols
The following protocols provide detailed methodologies for the preparation and evaluation of

topical formulations containing diethanolamine fusidate.
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Topical Formulation Development and Evaluation Workflow.

Protocol 1: Preparation of a Diethanolamine Fusidate
Cream (Exemplary)
This protocol is based on the general principles of cream formulation, often involving the in-situ

conversion of a salt like sodium fusidate, which can be adapted for diethanolamine fusidate.

[17][18]

Materials:
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Diethanolamine Fusidate (API)

Oil Phase: e.g., Cetyl alcohol, White soft paraffin

Aqueous Phase: Purified water

Emulsifiers: e.g., Polysorbate 80

Co-solvents: e.g., Propylene glycol

Preservatives: e.g., Potassium sorbate

Acid (for pH adjustment): e.g., Citric acid

Procedure:

Oil Phase Preparation: Melt the components of the oil phase (e.g., cetyl alcohol, white soft

paraffin) in a beaker at 70-75°C.

Aqueous Phase Preparation: In a separate beaker, dissolve the water-soluble components

(e.g., preservatives, emulsifiers) in purified water and heat to 70-75°C.

API Incorporation: Disperse the diethanolamine fusidate in the co-solvent and add it to

either the oil or aqueous phase depending on solubility and formulation strategy.

Alternatively, for in-situ formation, an acid can be added to the aqueous phase to convert a

salt to fusidic acid.[17][18]

Emulsification: Slowly add the aqueous phase to the oil phase (or vice versa) with

continuous stirring using a homogenizer until a uniform emulsion is formed.

Cooling: Continue stirring at a slower speed until the cream has cooled to room temperature.

pH Adjustment: Check the pH of the final cream and adjust to a skin-compatible range

(typically 4.5-6.5) using an appropriate acid or base if necessary.[1]

Protocol 2: In Vitro Release Testing (IVRT) using Franz
Diffusion Cells
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This protocol is adapted from established methods for IVRT of topical formulations.[19][20][21]

Apparatus and Materials:

Franz Diffusion Cells (with a defined orifice area, e.g., 0.636 cm²)[22]

Synthetic membrane (e.g., polysulfone, cellulose acetate)

Receptor medium: Phosphate buffered saline (PBS) pH 5.5 or 7.4, often with a co-solvent

like ethanol (e.g., 25% v/v) to ensure sink conditions.[22]

Magnetic stirrer and stir bars

Water bath maintained at 32 ± 1°C

HPLC system for analysis

Procedure:

Cell Preparation: Clean the Franz cells thoroughly. Degas the receptor medium by

sonication.[22]

Membrane Mounting: Hydrate the synthetic membrane as per the manufacturer's

instructions. Mount the membrane between the donor and receptor chambers of the Franz

cell, ensuring no air bubbles are trapped underneath.

Equilibration: Fill the receptor chamber with the degassed receptor medium. Place the cells

in the water bath and allow the system to equilibrate for at least 30 minutes. Ensure the

receptor medium is continuously stirred.

Sample Application: Apply a finite dose of the topical formulation (e.g., 200-300 mg)

uniformly onto the surface of the membrane in the donor chamber.

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot

(e.g., 0.5 mL) from the receptor chamber through the sampling arm. Immediately replace the

withdrawn volume with fresh, pre-warmed receptor medium.[19]
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Analysis: Analyze the collected samples for fusidate concentration using a validated HPLC

method.

Data Calculation: Calculate the cumulative amount of drug released per unit area (µg/cm²) at

each time point, correcting for sample removal. Plot the cumulative amount versus the

square root of time. The release rate is determined from the slope of the linear portion of the

plot.

Protocol 3: Ex Vivo Skin Permeation Study
This protocol provides a method for assessing drug permeation through excised skin.[19][22]

[23]

Apparatus and Materials:

Same as Protocol 2, with the addition of excised skin.

Excised skin: Full-thickness or dermatomed porcine ear skin or human skin is commonly

used.[22][23]

Procedure:

Skin Preparation: Thaw the cryopreserved skin at room temperature.[22] Carefully remove

any subcutaneous fat. Cut the skin into sections large enough to be mounted on the Franz

cells.

Cell Preparation and Skin Mounting: Mount the skin section between the donor and receptor

chambers, with the stratum corneum side facing the donor compartment.[19]

Integrity Check: Before applying the formulation, ensure the integrity of the skin membrane,

for instance by measuring its electrical resistance.

Study Execution: Follow steps 3-7 from Protocol 2 (IVRT). The duration of permeation

studies is often longer (e.g., 24-72 hours).[22]

Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The

steady-state flux (Jss) is calculated from the slope of the linear portion of this plot.
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Protocol 4: RP-HPLC Method for Quantification
This is a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

method for the quantification of fusidate.[24]

Chromatographic Conditions:

Column: C18 column (e.g., Hypersil ODS, 250 x 4.6 mm, 5 µm particle size).[24]

Mobile Phase: A mixture of methanol, acetonitrile, and an acidic buffer (e.g., 1% v/v glacial

acetic acid or 0.05M Potassium dihydrogen phosphate). A common ratio is 10:60:30 (v/v/v)

of methanol:acetonitrile:buffer.[24]

Flow Rate: 1.1 mL/min.[24]

Detection Wavelength: 235 nm.[24]

Injection Volume: 20 µL.[24]

Column Temperature: Ambient or controlled (e.g., 30°C).

Procedure:

Standard Preparation: Prepare a stock solution of diethanolamine fusidate reference

standard in the mobile phase. Prepare a series of working standards by serial dilution to

create a calibration curve (e.g., 25-150 µg/mL).[24]

Sample Preparation: Dilute the samples collected from the release or permeation studies

with the mobile phase to a concentration within the linear range of the calibration curve.

Analysis: Inject the standards and samples into the HPLC system.

Quantification: Determine the concentration of fusidate in the samples by comparing their

peak areas to the calibration curve generated from the reference standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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